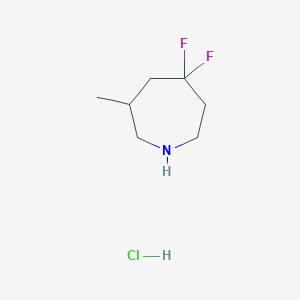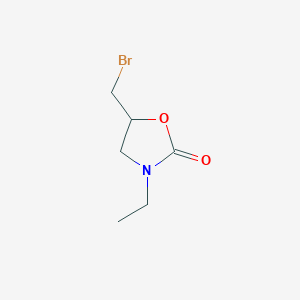![molecular formula C22H19FN4OS B2776990 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226444-47-8](/img/no-structure.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FPPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research by Yurttaş et al. (2016) has shown that derivatives of the compound, specifically dithiocarbamate derivatives bearing thiazole/benzothiazole rings, exhibit significant antimicrobial activity against a variety of microorganism strains. This indicates the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).
Antitumor Activity
A study by Naito et al. (2005) focused on the synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes and related compounds for their cytotoxic activity against several tumor cell lines. Compounds with specific substituents showed potent antitumor activity, suggesting the therapeutic potential of these molecules in cancer treatment (Naito et al., 2005).
Antibacterial Evaluation
Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl derivatives with 1,3,5-triazine and pyrimidine, and evaluated their antibacterial activity. These compounds showed increased potency against methicillin-resistant and vancomycin-resistant Staphylococcus aureus, highlighting their potential as antibacterial agents (Sunduru et al., 2011).
5-HT2 Antagonist Activity
Watanabe et al. (1992) prepared a series of compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives exhibited potent 5-HT2 antagonist activity, indicating their potential in treating disorders related to serotonin imbalance (Watanabe et al., 1992).
Wirkmechanismus
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption in the regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific cellular context.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(2-fluorophenyl)piperazine, which is then reacted with 2-bromo-5-nitrothiophene to form the second intermediate, 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene. This intermediate is then reduced and cyclized to form the final product.", "Starting Materials": [ "2-fluoroaniline", "piperazine", "2-bromo-5-nitrothiophene", "phenylacetic acid", "thionyl chloride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorophenyl)piperazine by reacting 2-fluoroaniline with piperazine in ethanol under reflux conditions.", "Step 2: Synthesis of 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene by reacting 2-(2-fluorophenyl)piperazine with 2-bromo-5-nitrothiophene in acetic acid and thionyl chloride.", "Step 3: Reduction of the nitro group in 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene using sodium borohydride in ethanol.", "Step 4: Cyclization of the reduced intermediate in step 3 with phenylacetic acid in the presence of sodium hydroxide to form the final product, 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |
CAS-Nummer |
1226444-47-8 |
Molekularformel |
C22H19FN4OS |
Molekulargewicht |
406.48 |
IUPAC-Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28) |
InChI-Schlüssel |
CFSUXHMVZLDFCU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-(3H-Benzimidazole-5-carbonyl)piperazin-1-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2776908.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2776912.png)


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)




![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)
![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)
![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)
![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)